N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N',N'-Tetrakis(2-methoxyethyl)propanediamide: is a chemical compound with the molecular formula C15H30N2O6 and a molecular weight of 334.41 g/mol. This compound is known for its unique structure, featuring four methoxyethyl groups attached to a propanediamide backbone. It is primarily used in scientific research and various industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide typically involves the reaction of propanediamide with methoxyethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metal ions makes it valuable in catalysis and metal extraction processes.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural similarity to natural substrates allows it to be used as a tool to investigate biological pathways.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in drug design and development, particularly in the creation of new pharmaceuticals targeting specific diseases.
Industry: Industrially, the compound is used as a surfactant, plasticizer, and viscosity modifier. It is also employed in the production of urethane foams and epoxy resins due to its ability to improve material properties.
Mechanism of Action
The mechanism by which N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, forming complexes with metal ions and facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Catalysis: Metal ion complexes.
Biology: Enzymes and receptors.
Medicine: Potential drug targets.
Comparison with Similar Compounds
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine: Used as a chelating agent and in metal extraction.
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine: Used as a catalyst in urethane foam production.
Uniqueness: N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide stands out due to its methoxyethyl groups, which provide unique chemical properties compared to hydroxyl or propyl groups found in similar compounds. These methoxy groups enhance its solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O6/c1-20-9-5-16(6-10-21-2)14(18)13-15(19)17(7-11-22-3)8-12-23-4/h5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIXDSWFRGEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.